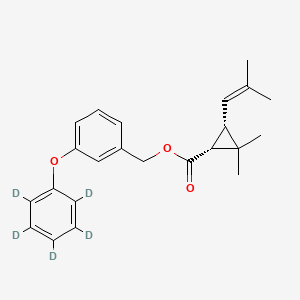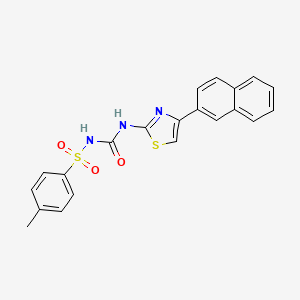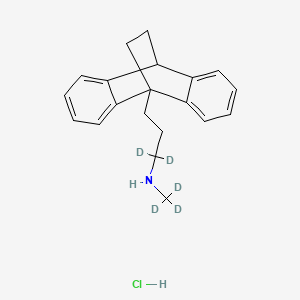
Maprotiline-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maprotiline-d5 Hydrochloride: is a deuterated form of Maprotiline Hydrochloride, a tetracyclic antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Maprotiline Hydrochloride. The deuterium labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Maprotiline-d5 Hydrochloride involves the incorporation of deuterium atoms into the Maprotiline Hydrochloride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions: Maprotiline-d5 Hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogenating agents and nucleophiles. .
Major Products Formed:
Oxidation: Hydroxylated metabolites
Reduction: Reduced metabolites
Substitution: Various derivatives depending on the substituent introduced
Applications De Recherche Scientifique
Maprotiline-d5 Hydrochloride is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Maprotiline Hydrochloride in different environments.
Biology: Used in biological studies to trace the metabolic pathways and understand the drug’s interaction with biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s absorption, distribution, metabolism, and excretion.
Industry: Used in the development of new formulations and drug delivery systems to improve the efficacy and safety of Maprotiline Hydrochloride .
Mécanisme D'action
Maprotiline-d5 Hydrochloride exerts its effects by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The molecular targets include norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft .
Comparaison Avec Des Composés Similaires
Nortriptyline Hydrochloride: A tricyclic antidepressant with similar pharmacological properties.
Protriptyline Hydrochloride: Another tricyclic antidepressant with similar effects but different side effect profiles.
Uniqueness: Maprotiline-d5 Hydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. This labeling provides a distinct advantage in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .
Propriétés
Formule moléculaire |
C20H24ClN |
|---|---|
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3,14D2; |
Clé InChI |
NZDMFGKECODQRY-QHZJUOFTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC([2H])([2H])CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
SMILES canonique |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


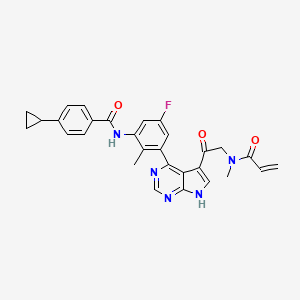



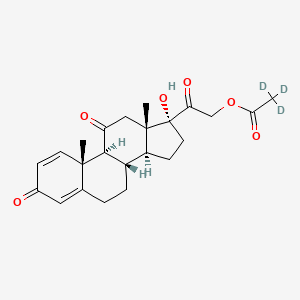
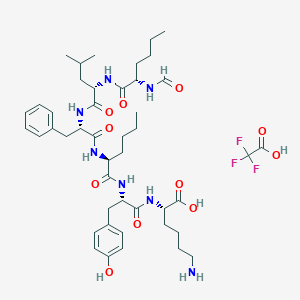

![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
